7-Hydroxymitragynine
Overview
Description
7-Hydroxymitragynine (7-OH) is a terpenoid indole alkaloid from the plant Mitragyna speciosa, commonly known as kratom . It was first described in 1994 and is a natural product derived from the mitragynine present in the kratom leaf . 7-OH binds to opioid receptors like mitragynine, but research suggests that 7-OH binds with greater potency .
Synthesis Analysis
Mitragynine, the major active compound of Mitragyna speciosa, is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist 7-hydroxymitragynine . This conversion is mediated by cytochrome P450 3A isoforms .Molecular Structure Analysis
The chemical formula of 7-Hydroxymitragynine is C23H30N2O5 . Its exact mass is 414.22 and its molecular weight is 414.502 .Chemical Reactions Analysis
7-Hydroxymitragynine is less stable than mitragynine, with significant drug loss at 8 hours when exposed to temperatures of 40°C and above . No significant drug losses were observed for mitragynine in aqueous solution (pH 2-10) at 4, 20, or 40°C .Scientific Research Applications
Opioid Analgesic Properties : 7-Hydroxymitragynine has been identified as a potent opioid analgesic alkaloid. Its analgesic effect is primarily through activation of mu-opioid receptors. It exhibits morphine-like pharmacological characteristics but differs structurally from morphine, making it a novel lead compound for opioid studies (Matsumoto et al., 2005).
Comparison with Morphine : Studies have shown that 7-Hydroxymitragynine is significantly more potent than morphine in producing antinociceptive effects. It acts predominantly on mu-opioid receptors, especially mu1-opioid receptors. It also inhibits gastrointestinal transit in mice, like morphine, but with less potency (Matsumoto et al., 2006).
Pharmacokinetics in Animals : A pharmacokinetic study in beagle dogs provided the first data on the oral dosing, absorption, and elimination of 7-Hydroxymitragynine. This study contributes to understanding the pharmacological role of 7-Hydroxymitragynine following oral delivery (Maxwell et al., 2021).
Metabolic Pathways : Studies on the metabolism of 7-Hydroxymitragynine have suggested different metabolic pathways compared to its precursor, mitragynine. These metabolic differences raise important questions for further experimental studies (Limpanuparb et al., 2019).
Drug Interactions and Biochemistry : Several studies have investigated the interaction of 7-Hydroxymitragynine with opioid receptors and its potential for drug interactions due to its inhibitory effects on certain cytochrome P450 enzymes. This suggests a risk for adverse interactions when co-consumed with drugs metabolized by these enzymes (Todd et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENLSMHLCNXJT-CYXFISRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903988 | |
Record name | 7-Hydroxymitragynine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxymitragynine | |
CAS RN |
174418-82-7 | |
Record name | 7-Hydroxymitragynine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174418-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxymitragynine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174418827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxymitragynine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXYMITRAGYNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3TWA75R0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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